

# Spectroscopic Profile of 3-Bromo-o-toluidine: A Technical Guide

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## Compound of Interest

Compound Name: 3-Bromo-o-toluidine

Cat. No.: B1266185

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An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Bromo-o-toluidine** (also known as 3-Bromo-2-methylaniline), a key intermediate in various synthetic applications, including pharmaceutical development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Spectroscopic Data Summary

The structural elucidation of **3-Bromo-o-toluidine** is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Mass Spectrometry, and Infrared Spectroscopy.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **3-Bromo-o-toluidine**

| Chemical Shift ( $\delta$ ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment       |
|---------------------------------|--------------|--------------------------|------------------|
| 6.95                            | t            | 7.8                      | H-5              |
| 6.85                            | d            | 7.7                      | H-4              |
| 6.55                            | d            | 7.9                      | H-6              |
| 3.85                            | s (br)       | -                        | -NH <sub>2</sub> |
| 2.30                            | s            | -                        | -CH <sub>3</sub> |

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **3-Bromo-o-toluidine**

| Chemical Shift ( $\delta$ ) ppm | Assignment       |
|---------------------------------|------------------|
| 144.2                           | C-2              |
| 131.0                           | C-6              |
| 128.8                           | C-4              |
| 125.1                           | C-5              |
| 122.0                           | C-3              |
| 118.2                           | C-1              |
| 17.5                            | -CH <sub>3</sub> |

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of a bromine atom is readily identified by the characteristic M<sup>+</sup> and M+2 isotopic pattern.

Table 3: Mass Spectrometry Data for **3-Bromo-o-toluidine**

| m/z | Relative Intensity (%) | Assignment                                    |
|-----|------------------------|---|
| 187 | ~98                    | [M+2] <sup>+</sup> (with <sup>81</sup> Br)    |
| 185 | 100                    | [M] <sup>+</sup> (with <sup>79</sup> Br)      |
| 106 | ~70                    | [M - Br] <sup>+</sup>                         |
| 77  | ~30                    | [C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> |

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of **3-Bromo-o-toluidine** shows characteristic absorptions for the amine and aromatic functionalities.

Table 4: Infrared (IR) Spectroscopic Data for **3-Bromo-o-toluidine**

| Wavenumber (cm <sup>-1</sup> ) | Functional Group | Vibration Mode                 |
|--------------------------------|------------------|--------------------------------|
| 3440, 3350                     | N-H              | Asymmetric & Symmetric Stretch |
| 3050                           | C-H (aromatic)   | Stretch                        |
| 2920                           | C-H (methyl)     | Stretch                        |
| 1620                           | N-H              | Scissoring                     |
| 1570, 1470                     | C=C (aromatic)   | Stretch                        |
| 750                            | C-H (aromatic)   | Out-of-plane Bend              |
| 550                            | C-Br             | Stretch                        |

## Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **3-Bromo-o-toluidine** is prepared by dissolving approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ), in a 5 mm NMR tube.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm).

## Mass Spectrometry (MS)

The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) and detected.

## Infrared (IR) Spectroscopy

The IR spectrum of liquid **3-Bromo-o-toluidine** is recorded using an FT-IR spectrometer. A thin film of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The spectrum is typically recorded over the range of  $4000\text{--}400\text{ cm}^{-1}$ . A background spectrum of the clean plates is recorded first and subtracted from the sample spectrum.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **3-Bromo-o-toluidine**.

## Spectroscopic Analysis Workflow for 3-Bromo-o-toluidine

[Click to download full resolution via product page](#)Caption: Workflow for the spectroscopic analysis of **3-Bromo-o-toluidine**.

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